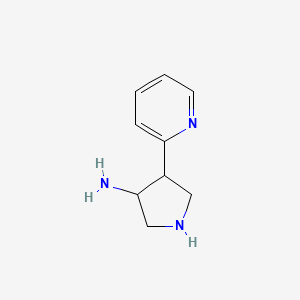
4-(Pyridin-2-yl)pyrrolidin-3-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Pyridin-2-yl)pyrrolidin-3-amine is a useful research compound. Its molecular formula is C9H13N3 and its molecular weight is 163.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Medicinal Chemistry
Anticancer Activity
One of the prominent applications of 4-(Pyridin-2-yl)pyrrolidin-3-amine is its role as a precursor in the synthesis of Acalabrutinib, a selective Bruton tyrosine kinase (BTK) inhibitor used in treating mantle cell lymphoma (MCL) and other B-cell malignancies. Acalabrutinib has been approved by the FDA and represents a significant advancement in targeted cancer therapy . The compound's ability to inhibit BTK is crucial for the therapeutic efficacy against various cancers.
Antiparasitic Properties
Recent studies have highlighted the potential of pyridine-containing compounds, including derivatives of this compound, in treating parasitic infections. For instance, compounds with similar structures have shown effectiveness against Trypanosoma cruzi and Leishmania donovani, indicating that modifications to the pyridine structure can enhance antiparasitic activity . The selectivity index observed in these studies suggests that further optimization could yield potent therapeutic agents.
Pharmacological Research
G Protein-Coupled Receptor (GPCR) Modulation
Research into GPCRs has identified this compound derivatives as potential agonists for GPBAR1, a receptor implicated in metabolic disorders such as obesity and type 2 diabetes. Compounds designed around this scaffold have demonstrated selective activation of GPBAR1 while avoiding cross-reactivity with other bile acid receptors, highlighting their therapeutic potential . This specificity is crucial for developing drugs with fewer side effects.
Synthesis and Formulation Studies
Synthetic Pathways
The preparation of this compound involves several synthetic routes that can be optimized for yield and purity. The synthesis often includes steps such as amination and cyclization reactions that leverage the reactivity of pyridine derivatives. Recent patents have improved the processes for synthesizing related compounds, which may indirectly enhance the availability and application of this compound .
Case Studies
特性
CAS番号 |
1782198-08-6 |
|---|---|
分子式 |
C9H13N3 |
分子量 |
163.22 g/mol |
IUPAC名 |
4-pyridin-2-ylpyrrolidin-3-amine |
InChI |
InChI=1S/C9H13N3/c10-8-6-11-5-7(8)9-3-1-2-4-12-9/h1-4,7-8,11H,5-6,10H2 |
InChIキー |
ZWQUPFOHGOJKTH-UHFFFAOYSA-N |
SMILES |
C1C(C(CN1)N)C2=CC=CC=N2 |
正規SMILES |
C1C(C(CN1)N)C2=CC=CC=N2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















